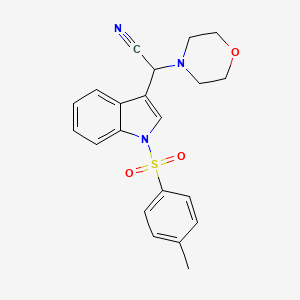

2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylindol-3-yl]-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-16-6-8-17(9-7-16)28(25,26)24-15-19(18-4-2-3-5-20(18)24)21(14-22)23-10-12-27-13-11-23/h2-9,15,21H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWVNVBWARRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(C#N)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the tosylation of indole, followed by the introduction of the acetonitrile group through a nucleophilic substitution reaction. The final step involves the addition of the morpholine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, thereby optimizing the production process. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, especially at the tosyl-protected indole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

2-((3-Iodophenyl)amino)-2-(1-tosyl-1H-indol-3-yl)acetonitrile (2e)

- Structure: Replaces the morpholino group with a 3-iodophenylamino substituent.

- Synthesis : Prepared via a Ugi-type reaction using N-tosyl-3-indolecarboxaldehyde, 3-iodoaniline, and trityl isocyanide (88% yield) .

- Key Differences: The absence of morpholino reduces polarity, while the iodine atom may enhance halogen bonding interactions.

2-Morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile

- Structure : Features a trimethoxyphenyl group instead of the tosylindole.

- Synthesis : Synthesized via a silica sulfuric acid-catalyzed Strecker reaction .

2-Morpholino-2-(thiophen-2-yl)acetonitrile (CAS 68415-08-7)

- Structure : Substitutes the indole with a thiophene ring.

- Key Differences : Thiophene’s smaller size and higher electron-richness may alter reactivity in nucleophilic additions or cyclization reactions. The similarity score (0.83 vs. target compound) reflects reduced steric hindrance .

2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

- Structure: Replaces both morpholino and indole groups with a dioxoisoindolin moiety.

- Crystallography : Dihedral angles between the acetonitrile and isoindole-dione groups (69.0° and 77.0°) suggest a more planar conformation than the target compound, influencing crystal packing .

Physicochemical and Spectroscopic Properties

- Spectroscopy: For morpholino-containing analogs, 13C NMR typically shows peaks near δ 53–74 ppm for the morpholino carbons, consistent with data in . The target compound’s tosyl group would introduce distinct deshielded aromatic signals (e.g., δ 125–150 ppm).

Functional Implications

- Reactivity : The tosyl group in the target compound may act as a protecting group, enabling selective deprotection for further functionalization. This contrasts with the trimethoxyphenyl analog, where methoxy groups are less labile .

- Biological Relevance : Indole derivatives often exhibit pharmacological activity (e.g., kinase inhibition). The tosylindole moiety may enhance binding to hydrophobic protein pockets compared to thiophene or phenyl analogs .

Biological Activity

2-Morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a tosyl-protected indole moiety, and an acetonitrile group, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[1-(4-methylphenyl)sulfonylindol-3-yl]-2-morpholin-4-ylacetonitrile. Its molecular formula is , with a molecular weight of approximately 397.47 g/mol. The structure includes:

- Morpholine ring : Contributes to solubility and interaction with biological targets.

- Tosyl group : Enhances stability and facilitates nucleophilic substitution reactions.

- Acetonitrile group : Provides additional functional characteristics useful in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, potentially leading to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, such as GSK-3β, which plays a role in various signaling pathways related to cancer and neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The structure of the compound suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cell lines .

Case Studies and Experimental Data

Recent studies have focused on evaluating the biological activity of this compound through various experimental approaches:

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for drug development. Its potential applications include:

- Anticancer agents : Due to its inhibitory effects on critical signaling pathways involved in tumor growth.

- Antimicrobial agents : For the treatment of bacterial infections.

- Neuroprotective drugs : Based on its ability to modulate neurotoxic pathways.

Q & A

Q. Advanced

- Central Composite Design (CCD) : Optimize variables like acetonitrile content (10–50%), pH (3–7), and temperature (25–80°C) using response surface methodology. For example, CCD reduced retention time variability in HPLC by 30% while maintaining resolution .

- Robustness Testing : Vary catalyst equivalents (e.g., 0.1–0.5 mol% AlCl₃) to identify tolerance limits for Friedel-Crafts acylation steps .

- High-Throughput Screening : Test >50 solvent/catalyst combinations (e.g., DMF/POCl₃ vs. acetic acid/NaOAc) to identify optimal conditions for formylation reactions .

How do structural modifications of the indole core influence the compound’s biological activity?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies :

- Electron-Donating Groups : Methyl or methoxy substituents enhance antibacterial activity by increasing lipophilicity (logP ~2.5) and membrane penetration .

- Sulfur-Containing Moieties : Thioether groups (e.g., sulfanyl-acetonitrile derivatives) improve chelation with metal ions (e.g., Cu²⁺), relevant for antimicrobial or anticancer applications .

- Tosyl Protection : The tosyl group stabilizes the indole nitrogen, preventing unwanted protonation in acidic environments (e.g., cellular lysosomes) .

What strategies are used to validate the purity of this compound in pharmaceutical research?

Q. Advanced

- Chiral Chromatography : Employ β,γ-content tolerance intervals to quantify enantiomeric impurities (<0.1%) using polysaccharide-based columns and acetonitrile/phosphate buffers .

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .

- Elemental Analysis : Confirm C/H/N ratios (±0.3% theoretical) to rule out solvent residues or byproducts .

How can computational tools predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to A2A adenosine receptors (PDB ID: 5IU4). The morpholino group shows hydrogen bonding with Thr88 (ΔG ≈ -9.2 kcal/mol) .

- Pharmacokinetic Modeling : Predict ADMET properties (e.g., BBB permeability: 0.8 × 10⁻⁶ cm/s) using QikProp, guided by indole derivatives’ bioavailability data .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Purification Bottlenecks : Replace silica gel chromatography with recrystallization (DMF/acetic acid) for >10 g batches, improving recovery from 70% to 85% .

- Catalyst Recycling : Immobilize Lewis acids (e.g., AlCl₃ on mesoporous silica) to reduce waste in Friedel-Crafts steps .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and minimize byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.